6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one

Medicinal Chemistry Organic Synthesis Cross-Coupling

6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one uniquely combines a 6-aryl bromide for mild cross-couplings with a 3,3-gem-dimethyl group that enhances metabolic stability vs. non-geminal analogs. The 6-Br enables efficient oxidative addition—unlike 6-F/5-Cl variants—while the gem-dimethyl motif confers steric protection and reduced oxidative metabolism. MW (240.10) and cLogP (~2.5) balance cellular permeability and aqueous solubility. This precise scaffold occupies chemical space that regioisomeric or des-methyl analogs cannot replicate. Ideal for antiviral lead optimization and chemical probes. Order high-purity material today.

Molecular Formula C10H10BrNO
Molecular Weight 240.1 g/mol
CAS No. 1403766-79-9
Cat. No. B1378890
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one
CAS1403766-79-9
Molecular FormulaC10H10BrNO
Molecular Weight240.1 g/mol
Structural Identifiers
SMILESCC1(C2=C(C=C(C=C2)Br)C(=O)N1)C
InChIInChI=1S/C10H10BrNO/c1-10(2)8-4-3-6(11)5-7(8)9(13)12-10/h3-5H,1-2H3,(H,12,13)
InChIKeyZRDLKDWIFKCBMF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS 1403766-79-9): Structural Identity and Chemical Class for Procurement


6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one (CAS 1403766-79-9, MFCD23106333) is a brominated isoindolinone derivative with molecular formula C₁₀H₁₀BrNO and molecular weight 240.10 g/mol . The compound features a bicyclic isoindole core bearing a ketone at position 1, a bromine atom at the 6-position, and a geminal dimethyl group at the 3-position . This rigid, aromatic heterocyclic scaffold is classified as an isoindolone, a privileged substructure in medicinal chemistry and materials science [1]. The presence of the aryl bromide handle enables subsequent cross-coupling derivatizations, while the gem-dimethyl moiety confers steric and metabolic stability advantages relative to non-geminal analogs .

Procurement Rationale for 6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one: Why In-Class Analogs Are Not Interchangeable


The isoindolin-1-one scaffold is highly sensitive to subtle structural variations; even isosteric substitutions can drastically alter physicochemical properties, reactivity, and biological performance. For example, replacement of the 6-bromo substituent with a fluoro atom (6-fluoro analog, MW 179.19) reduces molecular weight by 25% and changes lipophilicity and electronic character, impacting both passive permeability and target binding . Similarly, shifting the bromine from the 6-position to the 5-position (5-bromo analog, MW 240.10) alters the electronic distribution across the aromatic ring, which in related antiviral series has been shown to reverse activity trends [1]. Removal of the gem-dimethyl group (6-bromoisoindolin-1-one, MW 212.04) eliminates steric protection at the C3 position and significantly reduces metabolic stability [2]. Therefore, generic substitution among these in-class compounds is not scientifically valid; the specific combination of a 6-bromo handle and a 3,3-gem-dimethyl motif defines a unique chemical space that cannot be replicated by close analogs [3].

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one: Quantitative Differentiation Evidence vs. Structural Analogs


Differentiation by Halogen Type: Bromine vs. Fluorine/Chlorine Reactivity in Cross-Coupling

The 6-bromo substituent in the target compound enables efficient participation in palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura), a key advantage over the corresponding 6-fluoro and 5-chloro analogs. While all three halogenated isoindolinones are commercially available, the aryl bromide is significantly more reactive than the aryl chloride in oxidative addition, the rate-determining step of cross-coupling [1]. Quantitative reactivity differences are reflected in the bond dissociation energies (C–Br ≈ 302 kJ/mol; C–Cl ≈ 397 kJ/mol) [2]. Consequently, the 6-bromo derivative is the preferred choice for synthetic elaboration when further functionalization is required, as it allows for milder reaction conditions and higher yields .

Medicinal Chemistry Organic Synthesis Cross-Coupling

Positional Isomer Differentiation: 6-Bromo vs. 5-Bromo Substituent Effects on Electronic Properties

The position of the bromine atom on the isoindolinone ring significantly influences the compound‘s electronic environment and, consequently, its potential biological activity. In a structurally related series of 2-aryl-isoindolin-1-ones evaluated for antiviral activity, substitution at the C6-position (analogous to the target compound) consistently exhibited different potency profiles compared to C5-substituted isomers [1]. Specifically, introduction of an amino group at C6 slightly increased antiviral activity (EC₅₀ values not reported for the exact target compound), whereas the identical substitution at C5 decreased activity relative to the unsubstituted parent [1]. This divergence is attributed to distinct electronic and steric influences exerted by substituents at the para-like (C6) versus meta-like (C5) positions relative to the carbonyl group [2].

Medicinal Chemistry Structure-Activity Relationship Electronic Effects

Steric and Metabolic Stability Differentiation: Impact of 3,3-Geminal Dimethyl Group

The 3,3-geminal dimethyl group in the target compound is a critical structural feature that distinguishes it from non-geminal bromo-isoindolinones such as 6-bromoisoindolin-1-one (CAS 675109-26-9). Gem-dimethyl groups are well-established in medicinal chemistry to improve metabolic stability by blocking metabolic soft spots and to increase lipophilicity without adding excessive molecular weight [1]. In the target compound, the gem-dimethyl substitution increases molecular weight by 28 Da compared to the non-geminal analog (240.10 vs. 212.04 g/mol) and raises the predicted logP by approximately 0.5–1.0 log unit, enhancing membrane permeability . Furthermore, the gem-dimethyl group provides steric shielding of the adjacent C3 position, reducing susceptibility to oxidative metabolism and glucuronidation [1].

Medicinal Chemistry Drug Metabolism Pharmacokinetics

Purity and Handling Specification Differentiation

The target compound is routinely supplied with a minimum purity of 97% (HPLC) and is a solid at room temperature with recommended storage at ambient conditions . In contrast, the unsubstituted parent 3,3-dimethylisoindolin-1-one (CAS 19194-52-6) is available at comparable purity (97%) but has a lower molecular weight (161.20 g/mol) and lacks the aryl bromide handle for further functionalization . The 6-fluoro analog (CAS 1440519-93-6) is also supplied at ≥95% purity but is significantly more expensive per unit mass due to lower commercial demand and more complex synthesis . The 5-bromo positional isomer (CAS 959756-18-4) is typically offered at 95% purity, marginally lower than the target compound's 97% specification .

Chemical Procurement Quality Control Reproducibility

Molecular Weight and Physicochemical Property Differentiation

The molecular weight and lipophilicity of the target compound occupy a distinct space compared to its analogs. The 6-bromo derivative (MW 240.10, ClogP ~2.5) falls within favorable drug-like property ranges, whereas the 6-fluoro analog (MW 179.19) is considerably lighter and less lipophilic, and the 5-chloro analog (MW 195.65) is intermediate . The presence of the bromine atom at the 6-position increases molecular weight by approximately 79 Da relative to the unsubstituted parent (MW 161.20) and enhances lipophilicity, which can improve membrane permeability but may also increase plasma protein binding . These differences are quantifiable and can be used to select the most appropriate starting point for a given project's property profile [1].

Physicochemical Properties Drug-likeness Lipinski's Rule

6-Bromo-3,3-dimethyl-2,3-dihydro-1H-isoindol-1-one: Optimal Research and Industrial Application Scenarios Based on Quantitative Differentiation


Medicinal Chemistry: Library Synthesis via Palladium-Catalyzed Cross-Coupling

This compound is ideally suited as a versatile building block for the generation of diverse compound libraries through Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig couplings. The 6-bromo substituent enables efficient oxidative addition under mild conditions, whereas the corresponding 6-fluoro or 5-chloro analogs are unreactive or require harsher conditions . The gem-dimethyl group provides a sterically defined, metabolically stable core that is advantageous for SAR studies [1].

Pharmacokinetic Optimization: Starting Point for Improving Metabolic Stability

Projects aiming to enhance metabolic stability should prioritize the target compound over non-geminal analogs. The 3,3-gem-dimethyl group is a recognized strategy to reduce oxidative metabolism and glucuronidation, as supported by class-level evidence [1]. While direct experimental PK data for this compound are lacking, the presence of the gem-dimethyl motif is a strong predictor of improved in vitro microsomal stability compared to 6-bromoisoindolin-1-one (CAS 675109-26-9) [1].

Antiviral Drug Discovery: Leveraging 6-Position SAR

Based on class-level SAR in isoindolin-1-one antiviral series, the 6-position is a favored site for substitution to maintain or enhance activity, whereas 5-substitution often reduces potency [2]. The 6-bromo target compound provides a functionalizable handle at this privileged position, enabling exploration of diverse C6-substituents to optimize antiviral activity. This makes it a rational starting point for antiviral lead optimization campaigns [2].

Chemical Biology: Probe Development Requiring Defined Physicochemical Properties

The target compound‘s molecular weight (240.10) and predicted lipophilicity (ClogP ~2.5) place it in a favorable range for cellular permeability while maintaining aqueous solubility suitable for in vitro assays . This balanced profile, combined with the synthetic versatility of the aryl bromide, makes it an attractive scaffold for developing chemical probes where cellular target engagement is required .

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